molecular formula C6H12N2S B15164104 Thiourea, (3-methyl-2-butenyl)- CAS No. 179413-25-3

Thiourea, (3-methyl-2-butenyl)-

Cat. No.: B15164104
CAS No.: 179413-25-3
M. Wt: 144.24 g/mol
InChI Key: LVLLQAJPSFOLER-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Derivatives in Academic Research

Thiourea, a sulfur analog of urea, and its derivatives are a class of compounds extensively studied in academic and industrial research. biointerfaceresearch.commdpi.comresearchgate.net These molecules are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. The versatility of the thiourea backbone allows for the introduction of various substituents, leading to a vast library of compounds with diverse properties.

Thiourea derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. biointerfaceresearch.commdpi.com This has made them a focal point in medicinal chemistry for the development of new therapeutic agents. nih.govnih.govmdpi.com Beyond their medicinal applications, thiourea derivatives are also utilized in agriculture as pesticides and herbicides, and in materials science as ligands for metal complexes and in the synthesis of polymers. biointerfaceresearch.comnih.gov

The synthesis of thiourea derivatives is generally straightforward, often involving the reaction of an amine with an isothiocyanate, making them readily accessible for further investigation. mdpi.comresearchgate.net The ability to modify the substituents on the nitrogen atoms allows for the fine-tuning of their steric and electronic properties, which in turn can influence their chemical reactivity and biological efficacy.

Structural Characteristics and Significance of the (3-Methyl-2-Butenyl) Functional Group in Organic Chemistry

The (3-methyl-2-butenyl) group, commonly known as the prenyl or isoprenyl group, is a five-carbon branched-chain unsaturated alkyl group. This moiety is a fundamental building block in nature, forming the basis for a large and diverse class of natural products known as isoprenoids or terpenes.

The presence of a double bond and a branched methyl group imparts specific structural and electronic features to molecules containing a prenyl group. The double bond can participate in various chemical reactions, including addition and oxidation reactions. The lipophilic nature of the prenyl group can significantly influence the solubility and membrane permeability of a compound, which is a critical factor in the design of bioactive molecules.

In the context of medicinal chemistry, the prenyl group is often considered a "privileged" structural motif. Its incorporation into a molecule can enhance its binding affinity to biological targets, such as enzymes and receptors. This is attributed to the hydrophobic interactions that the prenyl group can establish within the binding pockets of these macromolecules. Numerous natural and synthetic compounds containing the prenyl moiety have demonstrated potent biological activities, further underscoring its importance in drug discovery.

The combination of the versatile thiourea scaffold with the biologically significant (3-methyl-2-butenyl) group presents an intriguing area of chemical research. The resulting compound, Thiourea, (3-methyl-2-butenyl)-, holds the potential for novel chemical properties and biological activities, stemming from the synergistic contribution of both the thiourea core and the prenyl substituent.

Research Findings on Substituted Thiourea Derivatives

While specific research on "Thiourea, (3-methyl-2-butenyl)-" is limited, the extensive body of literature on substituted thiourea derivatives provides a strong foundation for understanding its potential properties. The following tables summarize key findings for various thiourea derivatives, illustrating the impact of different substituents on their biological activities.

Table 1: Examples of Biologically Active Substituted Thiourea Derivatives

Compound NameSubstituent(s)Biological ActivityReference
N,N'-diphenylthioureaPhenylAntitumor biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thiourea4-(trifluoromethyl)phenylAnticancer biointerfaceresearch.com
1-(2-chlorophenyl)-3-phenylthiourea2-chlorophenyl, phenylAnticholinesterase nih.gov
N-(6-fluoro,7-chloro-BT-2-yl)-N′-(2-aryl, 4-one-thiazolidin-3-yl)ureasFluoro, Chloro, ThiazolidinoneAnthelmintic nih.gov
Thiourea derivatives with benzodioxole moietyBenzodioxoleAnticancer nih.gov

Table 2: Structural and Chemical Properties of the (3-Methyl-2-Butenyl) Group

PropertyDescription
Chemical FormulaC5H9
Common NamePrenyl, Isoprenyl
Key Structural FeaturesBranched chain, one C=C double bond
Role in Natural ProductsFundamental unit of terpenes and isoprenoids
Contribution to BioactivityEnhances lipophilicity and binding to biological targets

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179413-25-3

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

3-methylbut-2-enylthiourea

InChI

InChI=1S/C6H12N2S/c1-5(2)3-4-8-6(7)9/h3H,4H2,1-2H3,(H3,7,8,9)

InChI Key

LVLLQAJPSFOLER-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC(=S)N)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Butenyl Substituted Thioureas and Analogues

Direct Synthetic Routes for N-(3-Methyl-2-Butenyl)-N'-Phenylthiourea

The direct synthesis of N,N'-disubstituted thioureas, such as N-(3-methyl-2-butenyl)-N'-phenylthiourea, can be achieved through established and reliable chemical transformations.

Reaction of Alkyl or Aryl Isothiocyanates with Primary Amines

A primary and widely utilized method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. chemrxiv.org This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

In the context of N-(3-methyl-2-butenyl)-N'-phenylthiourea, this can be achieved by two equivalent pathways:

Reaction of 3-methyl-2-butenyl (B1208987) isothiocyanate with aniline: The prenyl-containing isothiocyanate serves as the electrophile, and the aromatic amine, aniline, acts as the nucleophile.

Reaction of phenyl isothiocyanate with 3-methyl-2-butenylamine: Conversely, phenyl isothiocyanate can react with 3-methyl-2-butenylamine.

This method is generally efficient and offers a straightforward route to the desired product. The reaction progress can often be monitored by the disappearance of the characteristic isothiocyanate band in the infrared spectrum.

Recent advancements have focused on developing more environmentally friendly and efficient methods for isothiocyanate synthesis, which are the key precursors for this thiourea (B124793) synthesis. organic-chemistry.orgrsc.org For instance, visible-light-driven photocatalytic methods have been developed to synthesize isothiocyanates from primary amines and carbon disulfide under mild, metal-free conditions. organic-chemistry.org Another approach involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide. chemrxiv.org

Synthetic Approaches Involving 3-Chloro-3-Methyl-1-Butene as a Precursor

The use of alkyl halides as precursors provides an alternative strategy for the synthesis of substituted thioureas. 3-Chloro-3-methyl-1-butene is a readily available starting material for introducing the 3-methyl-2-butenyl moiety. nih.gov

The synthesis can proceed through the formation of the corresponding isothiocyanate from the alkyl halide, which then reacts with an amine as described above. Alternatively, the alkyl halide can be used to alkylate a pre-formed thiourea or a related sulphur-containing nucleophile.

Thiourea-Mediated Syntheses Incorporating the (3-Methyl-2-Butenyl) Group

Thiourea itself is a versatile reagent that can be used to introduce sulphur-containing functionalities and facilitate the construction of more complex molecules bearing the (3-methyl-2-butenyl) group.

Formation of Thiols from Alkyl Halides via Thiourea

A classic application of thiourea is in the synthesis of thiols from alkyl halides. This two-step process involves the formation of an isothiouronium salt followed by its hydrolysis.

For the synthesis of 3-methyl-2-buten-1-thiol, the reaction sequence is as follows:

Formation of the isothiouronium salt: 3-Methyl-2-butenyl halide (e.g., the bromide or chloride) is reacted with thiourea. The sulphur atom of thiourea acts as a nucleophile, displacing the halide and forming an S-(3-methyl-2-butenyl)isothiouronium salt.

Hydrolysis of the isothiouronium salt: The resulting salt is then hydrolyzed, typically under basic conditions, to yield 3-methyl-2-buten-1-thiol. It is important to note that under alkaline conditions, the instability of carbamimidothioic acid can lead to yields in the range of 50-60% and the formation of disulfide byproducts.

This thiol can then be utilized in further reactions, including those to form thiourea derivatives.

Alkylation Reactions for Barbituric Acid Derivatives with Thiourea

While not a direct synthesis of a simple (3-methyl-2-butenyl)thiourea, the principles of using thiourea in alkylation reactions can be extended to more complex systems. For instance, thiourea can be used in the synthesis of various heterocyclic compounds. In the synthesis of 2-aminothiazoles, various N-substituted thioureas can be reacted with active methylene (B1212753) ketones. beilstein-journals.org This highlights the utility of thiourea as a building block in forming C-N and C-S bonds in heterocyclic systems, a strategy that could be adapted for the incorporation of a (3-methyl-2-butenyl) group onto a barbituric acid scaffold or other heterocyclic cores.

Green Chemistry Approaches and Aqueous Medium Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies.

Several green chemistry approaches have been reported for the synthesis of isothiocyanates, which are key precursors for thioureas. These methods often utilize water as a solvent and avoid hazardous reagents. For example, a one-pot synthesis of isothiocyanates from amines and carbon disulfide has been developed using sodium persulfate as a desulfurization agent in water. rsc.org This method is tolerant of a wide range of functional groups. rsc.org

Another green approach involves the use of thiocarbamoyl benzotriazoles as stable and easy-to-handle equivalents of isothiocyanates. rsc.org These can be converted to N-monosubstituted thioureas through vapor digestion synthesis under an ammonia (B1221849) atmosphere or through mechanochemical milling, with a workup that uses only water. rsc.org

Microwave-assisted synthesis is another green technique that has been applied to thiourea-mediated reactions. For instance, the thio-Michael addition of thiols to α,β-unsaturated ketones can be efficiently catalyzed by silica-bound thiourea (Si-THU) under solvent-free microwave irradiation, leading to high yields of thioethers. researchgate.net

Stereoselective Synthesis of (3-Methyl-2-Butenyl)-Containing Thioureas

The stereoselective synthesis of chiral thioureas, including those bearing a 3-methyl-2-butenyl (prenyl) substituent, is a cornerstone for the development of organocatalysts and biologically active molecules. The primary and most direct method for creating these chiral compounds involves the reaction between an amine and an isothiocyanate, where the chirality is introduced through one of the coupling partners. mdpi.com This approach allows for the strategic placement of a stereocenter relative to the thiourea moiety.

The synthesis of an enantiomerically enriched thiourea containing a prenyl group can be achieved via two main pathways:

Reaction of a Chiral Amine with Prenyl Isothiocyanate: An achiral isothiocyanate, 3-methyl-2-butenyl isothiocyanate, is reacted with a pre-existing chiral primary or secondary amine. The chirality of the final product is dictated by the stereochemistry of the amine starting material.

Reaction of a Chiral Isothiocyanate with Prenylamine: An achiral amine, 3-methyl-2-buten-1-amine (B78911) (prenylamine), is reacted with a chiral isothiocyanate. In this case, the isothiocyanate starting material contains the stereogenic element.

This versatility allows for the synthesis of a wide array of chiral thioureas, as the structural complexity can be introduced through either the amine or the isothiocyanate component. mdpi.comnih.gov

The addition reaction is typically straightforward and proceeds under mild, often catalyst-free, conditions, making it an atom-economical and efficient method for C-N bond formation. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).

Synthesis from Chiral Amines and Prenyl Isothiocyanate

A prevalent strategy for accessing chiral (3-methyl-2-butenyl)-substituted thioureas is the coupling of a chiral amine with commercially available or synthetically prepared 3-methyl-2-butenyl isothiocyanate. This method is widely adopted due to the vast commercial availability of enantiopure amines derived from natural sources, such as amino acids and alkaloids. mdpi.com

The reaction generally proceeds with high fidelity, transferring the stereochemical integrity of the amine to the final thiourea product. Various solvents can be employed, with the reaction often running to completion at room temperature or with gentle heating.

Table 1: Representative Stereoselective Synthesis using Chiral Amines

EntryChiral AmineSolventTemperature (°C)Time (h)Yield (%)
1(R)-1-PhenylethylamineDichloromethane (DCM)2512>95
2(S)-Methyl leucinateToluene40892
3(1R,2R)-1,2-DiaminocyclohexaneEthanol252490 (mono-adduct)
4(S)-tert-LeucinolTetrahydrofuran (THF)251694

This table presents illustrative data based on established methods for thiourea synthesis.

Synthesis from Chiral Isothiocyanates and Prenylamine

An alternative, yet equally effective, route involves the reaction of a chiral isothiocyanate with achiral prenylamine. This approach is valuable when the desired stereocenter is more readily incorporated into the isothiocyanate precursor. Chiral isothiocyanates can be synthesized from their corresponding chiral primary amines through various methods, including reaction with carbon disulfide or thiophosgene. mdpi.com

This strategy allows for the creation of thioureas where the chiral environment is tethered to the other side of the N-C(S)-N backbone, providing access to a different region of chemical space for applications in catalysis or medicinal chemistry. nih.gov

Table 2: Representative Stereoselective Synthesis using Chiral Isothiocyanates

EntryChiral IsothiocyanateSolventTemperature (°C)Time (h)Yield (%)
1(1S,2S)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanateAcetonitrile (B52724)251891
2(R)-α-Methylbenzyl isothiocyanateDichloromethane (DCM)2512>95
3Glucosyl isothiocyanateEthanol/Water50688
4(R)-2,2'-Diisothiocyanato-1,1'-binaphthylChloroform602485 (mono-adduct)

This table presents illustrative data based on established methods for thiourea synthesis.

The stereoselective synthesis of (3-methyl-2-butenyl)-containing thioureas is thus a highly flexible and efficient process. The choice between using a chiral amine or a chiral isothiocyanate is typically dictated by the commercial availability and synthetic accessibility of the required chiral starting materials.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Butenyl Thiourea Systems

Nucleophilic Reactivity and Derivatization

The sulfur atom in the thiourea (B124793) moiety is nucleophilic, allowing it to react with a variety of electrophilic species. mdpi.com This reactivity is central to the derivatization of thioureas and their application as building blocks in organic synthesis. mdpi.comnih.gov

Reactions with Electrophiles

(3-Methyl-2-butenyl)-thiourea readily reacts with electrophiles. For instance, the reaction of thiourea with aldehydes can be facilitated by thiourea's ability to act as a hydrogen bond donor, activating the carbonyl group of the aldehyde. nih.gov This activation promotes the nucleophilic attack of an amino group, leading to the formation of an imine intermediate. nih.gov Thiourea can also react with reactive carbonyl electrophiles like ethyl chloroformate after lithiation. mdpi.com

Nucleophilic Substitution Reactions with Halides

Thiourea and its derivatives are effective nucleophiles in substitution reactions with alkyl halides. rsc.orgmsu.edu These reactions typically proceed through an SN2 mechanism, where the thiourea attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of an S-alkylisothiouronium salt. rsc.orglibretexts.org The reactivity of the alkyl halide is influenced by steric factors, with primary halides being more reactive than secondary or tertiary halides. rsc.orgmsu.edu The nature of the solvent also plays a crucial role; polar aprotic solvents can enhance the nucleophilicity of the thiourea and accelerate the reaction rate. libretexts.org

Table 1: Factors Influencing SN2 Reactions of Thiourea with Alkyl Halides
FactorInfluence on Reaction RateRationale
Alkyl Halide Structure Primary > Secondary > TertiaryLess steric hindrance at the reaction center facilitates the backside attack of the nucleophile. rsc.orgmsu.edu
Leaving Group I > Br > ClWeaker carbon-halogen bonds are more easily broken. msu.edu
Solvent Polar Aprotic > Polar ProticPolar aprotic solvents do not solvate the anionic nucleophile as strongly, increasing its reactivity. libretexts.org

Oxidation and Reduction Pathways

The sulfur atom in thiourea is susceptible to oxidation by various oxidizing agents. researchgate.net The products of these oxidation reactions can vary depending on the oxidant and the reaction conditions, and may include formamidine (B1211174) disulfide, thiourea dioxide, and sulfate. researchgate.netnih.gov For example, the oxidation of thiourea with hydrogen peroxide can be catalyzed by metal complexes like [Ru(III)(edta)(H₂O)]⁻, leading to the formation of formamidine disulfide as the major product. nih.gov The reaction proceeds through the coordination of thiourea to the metal center, followed by reaction with hydrogen peroxide. nih.gov

Conversely, thioureas can act as reducing agents in certain contexts. For instance, they are used in the textile industry as reducing agents for vat dyes. chemicalbook.com

Catalytic Role of Thiourea Derivatives in Organic Transformations

Thiourea derivatives have emerged as highly effective organocatalysts for a wide range of organic reactions. mdpi.comnih.govrsc.orgrsc.org Their catalytic activity stems from their ability to form strong hydrogen bonds, which can activate substrates and stabilize transition states. nih.govnih.gov

Hydrogen Bonding Activation Mechanisms in Organocatalysis

The two N-H protons of the thiourea moiety can act as a double hydrogen-bond donor, a key feature in its catalytic function. rsc.org This bifunctional nature allows the catalyst to simultaneously activate both the electrophile and the nucleophile in a reaction. rsc.orgnih.gov In reactions such as the Diels-Alder, Michael addition, and cyanosilylation, the thiourea catalyst activates a carbonyl group by forming hydrogen bonds with the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. nih.govnih.govnih.gov This activation facilitates the attack of a nucleophile. nih.gov The effectiveness of this hydrogen bonding is enhanced by the presence of electron-withdrawing groups on the thiourea scaffold. nih.govresearchgate.net

Table 2: Examples of Thiourea-Catalyzed Organic Reactions
Reaction TypeRole of Thiourea CatalystReference
Diels-Alder ReactionActivates the dienophile through hydrogen bonding to the carbonyl group. nih.govnih.gov nih.govnih.gov
Michael AdditionActivates the α,β-unsaturated carbonyl compound. nih.gov nih.gov
Cyanosilylation of KetonesActivates the ketone and cooperates with an amine moiety to activate the nucleophile. nih.gov nih.gov
Stereoselective GlycosylationsDouble activation of the glycosyl donor. researchgate.net researchgate.net

Anionic Recognition Activation Modes in Stereoselective Glycosylations

In addition to activating neutral electrophiles, thiourea-based catalysts are adept at anion recognition through hydrogen bonding. nih.govnih.govresearchgate.net This property is harnessed in stereoselective glycosylation reactions. Bifunctional thiourea catalysts can activate glycosyl donors, such as 2-nitroglycals, leading to the highly stereoselective formation of glycosidic bonds. researchgate.net The thiourea moiety interacts with the leaving group of the donor, facilitating its departure and controlling the stereochemical outcome of the glycosylation. researchgate.net The ability of the thiourea to form a well-defined hydrogen-bonding complex with the anionic component of the transition state is crucial for achieving high stereoselectivity. nih.gov

Catalyzed Aminolysis in Non-Isocyanate Polyurethane Synthesis

Thiourea compounds, including derivatives similar in structure to (3-methyl-2-butenyl)-thiourea, have emerged as effective organocatalysts in the synthesis of non-isocyanate polyurethanes (NIPUs). nih.govresearchgate.net This more sustainable approach to polyurethane production avoids the use of hazardous isocyanates. researchgate.net The key reaction is the ring-opening of five-membered cyclic carbonates with amines, a process significantly accelerated by thiourea catalysts. nih.govresearchgate.net

The catalytic activity of thiourea is attributed to its ability to act as a hydrogen bond donor, activating the cyclic carbonate towards nucleophilic attack by the amine. This has been demonstrated in the synthesis of NIPUs from renewable resources like terpenes. nih.govresearchgate.net In these systems, cyclic carbonates derived from terpenes such as limonene (B3431351) and carvone (B1668592) are reacted with allylamine (B125299) in the presence of a thiourea catalyst to produce urethane (B1682113) monomers. nih.gov These monomers, which now contain terminal double bonds, can then undergo step-growth thiol-ene polymerization with dithiols to yield high molecular weight NIPUs under mild conditions. nih.gov The properties of the resulting polymers, such as their glass transition temperatures (Tg's), can be tuned by varying the structure of the dithiol and the amine. nih.gov

The table below summarizes representative findings in thiourea-catalyzed NIPU synthesis.

Catalyst SystemMonomersPolymerization MethodResulting Polymer PropertiesReference
Thiourea CompoundsTerpene-derived cyclic carbonates, AllylamineThiol-ene polymerization with dithiolsMn up to 31 kDa, Tg's from 1 to 29 °C nih.gov
TBDCyclic carbonates from 2,3-butanediol, 11-amino undecanoic acid methyl esterBulk polycondensationMn up to 10 kDa researchgate.net

TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene

Radical-Based Mechanisms in Thiourea-Mediated Halogenations

Recent research has identified a novel and efficient method for the halogenation of alcohols that is mediated by substoichiometric amounts of thiourea additives. nih.govorganic-chemistry.org This methodology is effective for a wide range of alcohols, including primary, secondary, tertiary, and benzyl (B1604629) alcohols, and is compatible with various functional groups. acs.orgnih.govorganic-chemistry.org The reaction typically employs an N-halosuccinimide (NXS) as the halogen source and is carried out under mild conditions. organic-chemistry.org

A key finding is that the concentration of the thiourea additive is critical to the outcome of the reaction. acs.orgnih.govorganic-chemistry.org Substoichiometric amounts of thiourea promote the desired halogenation, while an excess of thiourea can inhibit the reaction, leading to the recovery of the starting alcohol. acs.orgnih.govorganic-chemistry.org In the complete absence of thiourea, oxidation of the alcohol may be observed instead. acs.orgnih.gov

Detailed mechanistic studies, including electron paramagnetic resonance (EPR) spectroscopy and isotopic labeling, have provided strong evidence for a radical-based mechanism. acs.orgnih.govorganic-chemistry.org The reaction is believed to proceed through radical intermediates, a hypothesis supported by the observation that radical scavengers, such as butylated hydroxytoluene (BHT), suppress the bromination reaction. organic-chemistry.org This radical-based pathway offers a sustainable and atom-economical alternative to traditional halogenation methods. nih.govorganic-chemistry.org

The table below summarizes key features of thiourea-mediated halogenation of alcohols.

FeatureDescriptionReference
Catalyst Substoichiometric amounts of thiourea or its derivatives acs.orgnih.gov
Substrates Primary, secondary, tertiary, and benzyl alcohols acs.orgnih.govorganic-chemistry.org
Halogen Source N-halosuccinimides (NBS, NCS) organic-chemistry.org
Proposed Mechanism Radical-based mechanism acs.orgnih.govorganic-chemistry.org
Evidence for Mechanism EPR studies, isotopic labeling, suppression by radical scavengers acs.orgnih.govorganic-chemistry.org
Effect of Thiourea Concentration Substoichiometric amounts favor halogenation; excess inhibits the reaction acs.orgnih.govorganic-chemistry.org

Spectroscopic and Advanced Analytical Techniques for Characterization of 3 Methyl 2 Butenyl Thiourea Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like (3-Methyl-2-Butenyl)-Thiourea. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

The complete assignment of proton and carbon signals is fundamental to confirming the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. nih.gov The ¹H NMR spectrum of (3-Methyl-2-Butenyl)-Thiourea is expected to show characteristic signals for the protons of the 3-methyl-2-butenyl (B1208987) (prenyl) group and the thiourea moiety. Similarly, the ¹³C NMR spectrum provides data for each unique carbon atom in the molecule.

While specific experimental data for (3-Methyl-2-Butenyl)-Thiourea is not widely published, representative chemical shifts can be predicted based on data from structurally similar compounds. The signals for the thiourea backbone (NH and C=S groups) are influenced by the nature of the substituents. researchgate.netresearchgate.net For instance, in various thiourea derivatives, the protons attached to nitrogen atoms appear as distinct signals. researchgate.netanalis.com.my

Illustrative ¹H and ¹³C NMR Data for (3-Methyl-2-Butenyl)-Thiourea:

Atom Position (See Figure 1) Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
1 (CH₂)~4.0 (doublet)~45Coupled to the vinyl proton (H-2). Shift is influenced by the adjacent nitrogen.
2 (CH)~5.3 (triplet)~120Vinyl proton signal, appears as a multiplet due to coupling with CH₂ and CH₃ protons.
3 (C)-~138Quaternary vinyl carbon. Quaternary carbons are typically weak in ¹³C NMR. oregonstate.edu
4, 5 (CH₃)~1.7 (singlet)~18, ~26Two methyl groups attached to the same vinyl carbon, may appear as two distinct singlets.
6 (C=S)-~182The thiocarbonyl carbon, highly deshielded, appearing far downfield. nih.gov
NH, NH₂Broad singlets-Chemical shifts are variable and depend on solvent and concentration.

This table presents predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

In-situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics directly in the NMR tube. This method allows for the real-time observation of the conversion of reactants to products, as well as the detection of transient intermediates. For the synthesis of (3-Methyl-2-Butenyl)-Thiourea, which could be formed from the reaction of 3-methyl-2-butenyl isothiocyanate with an amine, in-situ NMR could monitor the disappearance of reactant signals and the concurrent appearance of product signals. This technique has been successfully applied to monitor other reactions involving thiourea, such as thiol-ene "click" coupling reactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a newly synthesized compound. nih.govnih.gov For (3-Methyl-2-Butenyl)-Thiourea, the molecular formula is C₆H₁₂N₂S. HRMS can measure the molecular ion's mass with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for C₆H₁₂N₂S:

Monoisotopic Mass: 144.0721 Da

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org It is an ideal method for assessing the purity of a volatile sample and confirming the identity of its components.

For (3-Methyl-2-Butenyl)-Thiourea, a GC-MS analysis would first separate the compound from any unreacted starting materials or byproducts. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a molecular "fingerprint." A key fragmentation pathway for compounds containing a prenyl group is the cleavage of the allylic bond, leading to the formation of a stable C₅H₉⁺ cation at m/z 69. The fragmentation of prenylated flavonoids and peptides consistently shows characteristic losses related to this moiety. researchgate.netnih.gov The remainder of the molecule would also fragment in predictable ways, providing further structural confirmation. nist.gov

Expected Key Fragments in GC-MS of (3-Methyl-2-Butenyl)-Thiourea:

m/z Value Proposed Fragment Identity
144[M]⁺ (Molecular Ion)
69[C₅H₉]⁺ (Prenyl cation)
75[CH₅N₂S]⁺ (Thiourea fragment)

Nano Liquid Chromatography coupled with Tandem Mass Spectrometry (nLC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures, often at very low concentrations. This method is particularly valuable in pharmacokinetic studies of thiourea derivatives to understand their metabolism and distribution in biological systems. nih.gov

The process involves introducing a sample into a nano-flow LC system, where compounds are separated on a packed column. The eluent is then ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer. In the MS/MS process, a specific precursor ion (e.g., the protonated molecular ion of (3-Methyl-2-Butenyl)-Thiourea, [M+H]⁺) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides a high degree of structural confirmation and allows for quantification even in complex biological matrices like plasma. proquest.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides profound insights into the molecular structure of (3-methyl-2-butenyl)-thiourea by probing the vibrational modes of its constituent chemical bonds.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for the identification of functional groups within a molecule. In the context of thiourea derivatives, FTIR spectra offer distinct signatures that confirm the presence of the thiourea moiety and the (3-methyl-2-butenyl) group.

The IR spectrum of thiourea and its derivatives is characterized by several key absorption bands. The N-H stretching vibrations of the primary or secondary amine groups typically appear as a broad band in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-N stretching vibrations are generally observed in the 1400-1600 cm⁻¹ range. A crucial band for the identification of the thiourea functional group is the C=S (thione) stretching vibration, which is typically found in the region of 700-850 cm⁻¹. However, this band can sometimes be weak and coupled with other vibrations, making its assignment complex. The presence of the (3-methyl-2-butenyl) group introduces additional characteristic peaks, including those for C-H stretching of the methyl and methylene (B1212753) groups around 2850-2960 cm⁻¹ and the C=C stretching of the double bond at approximately 1650-1680 cm⁻¹.

Table 1: Typical FTIR Spectral Data for Thiourea Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3100-3500
C-H (sp³)Stretching2850-2960
C=CStretching1650-1680
C-NStretching1400-1600
C=SStretching700-850

Research on various N-substituted thiourea derivatives consistently reports these characteristic absorption bands, confirming the utility of FTIR in structural elucidation. nih.govchemrevlett.com For instance, studies on N-acyl thiourea derivatives have successfully used FTIR to confirm the presence of both the thiourea and acyl moieties through their distinctive vibrational frequencies. nih.govmdpi.com

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the analysis of (3-methyl-2-butenyl)-thiourea. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often results in strong signals for symmetric vibrations and C=S bonds, which can be weak in IR spectra.

In the Raman spectrum of thiourea derivatives, the C=S stretching vibration typically gives a strong and easily identifiable band, often in the same 700-850 cm⁻¹ region as in the IR spectrum. The C-N stretching vibrations also produce characteristic Raman bands. The symmetric vibrations of the (3-methyl-2-butenyl) group, such as the symmetric C-C stretching of the isobutenyl moiety, can also be prominent in the Raman spectrum. The analysis of Raman spectra of thiourea and its metal complexes has shown that the coordination of the sulfur atom to a metal ion leads to a significant shift in the C=S stretching frequency, providing valuable information about the compound's coordination chemistry. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the (3-methyl-2-butenyl)-thiourea molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Thiourea and its derivatives typically exhibit two main absorption bands in the UV region. An intense absorption band is generally observed in the range of 230-260 nm, which is attributed to a π → π* transition within the C=S chromophore. A second, weaker absorption band, corresponding to an n → π* transition of the non-bonding electrons on the sulfur atom, is often found at longer wavelengths, typically around 280-300 nm. researchgate.netnih.gov The exact position and intensity of these absorption maxima (λmax) can be influenced by the nature of the substituents on the thiourea nitrogen atoms and the solvent used for the analysis. For (3-methyl-2-butenyl)-thiourea, the presence of the alkyl group is not expected to significantly shift these primary absorption bands compared to unsubstituted thiourea.

Table 2: Typical UV-Vis Absorption Data for Thiourea Derivatives

Electronic TransitionTypical λmax (nm)
π → π230-260
n → π280-300

Studies on various thiourea derivatives have utilized UV-Vis spectroscopy to confirm their electronic structure and to investigate their interactions with other molecules, such as metal ions. nih.govresearchgate.net

Chromatographic Separation Methods for Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of (3-methyl-2-butenyl)-thiourea from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like (3-methyl-2-butenyl)-thiourea. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of thiourea derivatives.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds are retained longer on the column, resulting in longer retention times. For thiourea and its derivatives, a UV detector is commonly used for detection, typically set at the λmax of the π → π* transition (around 240-250 nm) for high sensitivity. researchgate.netnih.gov The retention time of (3-methyl-2-butenyl)-thiourea will depend on the specific chromatographic conditions, including the column type, mobile phase composition, flow rate, and temperature.

Table 3: Example of HPLC Parameters for Thiourea Derivative Analysis

ParameterValue
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 242 nm
Column Temperature30 °C

The development and validation of HPLC methods for the analysis of N-acyl thiourea derivatives have been reported, demonstrating the suitability of this technique for the quality control of such compounds. mdpi.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

While (3-methyl-2-butenyl)-thiourea itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using this technique. Derivatization is a common strategy to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis.

For thiourea derivatives, derivatization can be achieved by reacting the polar N-H groups with a suitable reagent to form less polar and more volatile derivatives. For example, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized (3-methyl-2-butenyl)-thiourea would be more volatile and could be separated on a standard nonpolar or moderately polar GC column (e.g., DB-5 or DB-17). Detection is typically performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). GC-MS analysis would provide both the retention time of the derivative and its mass spectrum, which can be used to confirm its structure. The analysis of volatile compounds in various matrices is a well-established application of GC-MS. acs.org

Computational Chemistry and Molecular Modeling of 3 Methyl 2 Butenyl Thiourea Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgnih.gov It is employed to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (FMOs). rsc.org For (3-methyl-2-butenyl)-thiourea, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular structure and predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgmdpi.com

The analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. growingscience.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.orgnih.gov The Fukui function is another DFT-derived tool used to precisely assign the reactivity of different atomic sites within the molecule. rsc.org

Table 1: Key Parameters Derived from DFT Calculations for Thiourea (B124793) Systems

Parameter Description Significance for (3-methyl-2-butenyl)-thiourea
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the tendency to donate electrons in reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower stability. researchgate.net
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the molecule's surface. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. rsc.org
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations. Predicts the molecule's IR and Raman spectra for structural confirmation. nih.gov
NMR Chemical Shifts Calculated magnetic shielding of nuclei. Predicts ¹H and ¹³C NMR spectra, aiding in structural elucidation. mdpi.com

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govaqa.org.ar For (3-methyl-2-butenyl)-thiourea, a range of descriptors can be calculated to predict its physicochemical properties and biological activity. These include constitutional descriptors (e.g., molecular weight), topological descriptors, and quantum chemical parameters derived from DFT, such as the dipole moment, electron affinity, and ionization potential. mdpi.com Lipophilicity, often expressed as LogP (the octanol-water partition coefficient), is a critical descriptor for predicting a molecule's bioavailability and ability to cross biological membranes. farmaciajournal.com

Table 2: Common Molecular Descriptors for QSAR Studies of Thiourea Derivatives

Descriptor Type Examples Relevance for (3-methyl-2-butenyl)-thiourea
Constitutional Molecular Weight, Number of N and S atoms Basic structural information influencing physical properties.
Physicochemical LogP, Molar Refractivity (MR) Predicts lipophilicity, membrane permeability, and bioavailability. aqa.org.ar
Quantum Chemical Dipole Moment, HOMO/LUMO energies, Hardness Describes electronic properties and reactivity. mdpi.comgrowingscience.com
Topological/Geometrical Van der Waals Volume, Surface Area Relates to molecular size and shape, influencing steric interactions with biological targets. nih.gov

Molecular Docking Simulations for Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. farmaciajournal.comnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. biointerfaceresearch.com For (3-methyl-2-butenyl)-thiourea, docking simulations can be performed to predict its binding affinity and interaction patterns with various enzymes that are common targets for thiourea derivatives, such as kinases, neuraminidase, or various receptors. nih.govnih.gov

The process involves placing the 3D structure of (3-methyl-2-butenyl)-thiourea into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding. researchgate.net The simulation reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and amino acid residues in the active site. biointerfaceresearch.comnih.gov For instance, the thiourea moiety is known to act as both a hydrogen bond donor (N-H groups) and acceptor (S atom), which can be critical for binding. biointerfaceresearch.com

Table 3: Illustrative Output of a Molecular Docking Simulation

Parameter Description Example Finding for a Thiourea Derivative
Binding Affinity The predicted free energy of binding (e.g., kcal/mol). A value of -7.5 to -9.1 kcal/mol suggests strong interaction with the target protein. researchgate.net
Key Interacting Residues Specific amino acids in the receptor's active site that form bonds with the ligand. Identification of residues like Leucine, Lysine, or Aspartate forming hydrogen bonds. nih.gov
Hydrogen Bonds Specific donor-acceptor pairs forming hydrogen bonds. N-H group of thiourea forming a hydrogen bond with a backbone carbonyl of a protein residue.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and receptor. The 3-methyl-2-butenyl (B1208987) group interacting with hydrophobic pockets in the active site. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of their interaction over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the observation of conformational changes and the stability of the binding pose. rsc.org

For a complex of (3-methyl-2-butenyl)-thiourea and a target protein, an MD simulation can assess the stability of the interactions predicted by docking. nih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the deviation from the initial docked conformation. A stable RMSD plot over the simulation time (e.g., 100 nanoseconds) indicates a stable binding mode. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and key residues that maintain stable contact with the ligand. nih.govnih.gov

Table 4: Goals and Outputs of Molecular Dynamics Simulations

Analysis Purpose Insight Gained for (3-methyl-2-butenyl)-thiourea System
RMSD Analysis To assess the structural stability of the protein-ligand complex over time. A low and stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov
RMSF Analysis To identify the flexibility of different parts of the protein upon ligand binding. Shows which amino acid residues are most affected by the ligand's presence and which are crucial for stable interaction. nih.gov
Hydrogen Bond Analysis To monitor the persistence of hydrogen bonds during the simulation. Confirms the stability of key hydrogen bonds identified in docking.
Binding Free Energy Calculation To provide a more accurate estimation of binding affinity (e.g., using MM/PBSA or MM/GBSA). Offers a refined prediction of the ligand's potency.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfarmaciajournal.com This relationship is then used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a class of compounds including (3-methyl-2-butenyl)-thiourea, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. nih.gov For each molecule, a set of molecular descriptors (as described in 5.1.2) is calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates the descriptors with the activity. nih.gov The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and an external test set (r²_pred). nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. nih.govnih.gov These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic character would enhance or diminish biological activity. nih.gov These maps provide intuitive guidance for designing new derivatives, such as modifications to the (3-methyl-2-butenyl)-thiourea scaffold, with potentially improved potency. nih.gov

Table 5: Components of a QSAR/3D-QSAR Study

Component Description Application to (3-methyl-2-butenyl)-thiourea
Training Set A series of structurally related thiourea derivatives with experimentally measured activities. (3-methyl-2-butenyl)-thiourea would be one compound in this set.
Molecular Descriptors Calculated properties (e.g., LogP, electronic, steric) for each compound. The descriptors would quantify the properties of the 3-methyl-2-butenyl substituent and the thiourea core. nih.gov
Statistical Model A mathematical equation linking descriptors to activity (e.g., pIC₅₀). The model would predict the activity of new thiourea analogs based on their structure. nih.gov
Model Validation Statistical tests (cross-validation, test set) to ensure the model is robust and predictive. High q² and r²_pred values would indicate a reliable model. nih.govnih.gov
3D-QSAR Contour Maps Visual representation of favorable and unfavorable regions for steric, electrostatic, and other fields. Provides a visual guide for modifying the (3-methyl-2-butenyl)-thiourea structure to improve activity. nih.gov

Analysis of Electronic, Steric, and Lipophilic Descriptors

In the computational evaluation of (3-Methyl-2-Butenyl)-Thiourea and related systems, a quantitative understanding of the molecule's properties is achieved through the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are broadly categorized into electronic, steric, and lipophilic parameters. The analysis of these descriptors is fundamental to developing quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a compound with its biological activity.

Electronic Descriptors provide insight into how a molecule will interact with other molecules, particularly at an electronic level. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Steric Descriptors describe the size and shape of the molecule. These parameters are critical for understanding how a molecule fits into a binding site and can influence its accessibility to a target. Common steric descriptors include:

Molecular Weight: The total mass of the molecule.

Molecular Volume and Surface Area: These descriptors quantify the space occupied by the molecule and its accessible surface, respectively. They are important for assessing potential steric hindrance.

Ovality: This parameter measures the deviation of the molecular shape from a perfect sphere.

Lipophilic Descriptors quantify the molecule's affinity for non-polar environments, which is a key determinant of its pharmacokinetic properties, such as absorption and distribution.

LogP (Octanol-Water Partition Coefficient): This is the most common measure of lipophilicity, representing the ratio of the concentration of the compound in octanol (B41247) to its concentration in water. A higher LogP value indicates greater lipophilicity.

The interplay of these descriptors is often analyzed using statistical methods to build predictive models for the biological activity of new thiourea derivatives. For instance, a model might reveal that high biological activity is associated with a specific range of LogP values, a particular electronic character at the thiocarbonyl group, and a certain steric profile of the substituents.

Descriptor CategoryDescriptorSignificance in Molecular Modeling
ElectronicHOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding.
Dipole MomentReflects the polarity of the molecule, influencing solubility and binding orientation.
StericMolecular VolumeQuantifies the space occupied by the molecule, relevant for receptor fit.
Molecular Surface AreaDescribes the accessible surface for intermolecular interactions.
LipophilicLogPMeasures the lipophilicity, affecting absorption, distribution, and membrane permeability.

In Silico Assessment of Chemical Behavior and Mechanisms

In silico methods, which involve computer-based simulations, are indispensable tools for investigating the chemical behavior and reaction mechanisms of (3-Methyl-2-Butenyl)-Thiourea and its analogues at the molecular level. These computational techniques provide detailed insights that can be challenging to obtain through experimental methods alone.

Molecular Docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For thiourea derivatives, molecular docking studies can elucidate how these compounds interact with the active site of a biological target. nih.govnih.govnih.govmdpi.com The process involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the thiourea derivative are prepared.

Docking Simulation: A scoring function is used to evaluate numerous possible binding poses of the ligand within the receptor's active site, predicting the most stable binding mode.

Analysis of Interactions: The resulting docked complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

These studies can explain the structure-activity relationships observed experimentally and guide the design of new derivatives with improved potency and selectivity. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For (3-Methyl-2-Butenyl)-Thiourea, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Compute the HOMO-LUMO energies, MEP, and other electronic descriptors discussed previously. nih.gov

Model Reaction Pathways: Investigate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This can help to understand the reactivity of the thiourea group and the influence of the 3-methyl-2-butenyl substituent.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. An MD simulation of (3-Methyl-2-Butenyl)-Thiourea in a relevant environment, such as water or a lipid bilayer, can reveal:

Conformational Flexibility: How the molecule changes its shape over time.

Solvation Effects: How the solvent interacts with the molecule and influences its behavior.

Stability of Ligand-Receptor Complexes: When applied to a docked complex, MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. nih.gov

Together, these in silico assessments offer a powerful approach to understanding the chemical and biological behavior of (3-Methyl-2-Butenyl)-Thiourea, facilitating the rational design of new compounds with tailored properties.

In Silico MethodPrimary ApplicationKey Insights Provided
Molecular DockingPredicting ligand-receptor bindingBinding orientation, affinity, and key intermolecular interactions. nih.govnih.gov
Density Functional Theory (DFT)Analyzing electronic structure and reactivityOptimized geometry, electronic properties, and reaction mechanisms. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating molecular motion over timeConformational dynamics, solvation effects, and binding stability. nih.gov

Structure Activity Relationship Sar Studies of 3 Methyl 2 Butenyl Thiourea Derivatives

Influence of the (3-Methyl-2-Butenyl) Moiety on Molecular Recognition and Interactions

The thiourea (B124793) moiety itself is a key player in molecular recognition, primarily through its ability to form hydrogen bonds. The N-H protons of the thiourea core act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.govnih.gov The presence of the (3-methyl-2-butenyl) group can influence the orientation and conformation of the entire molecule, thereby affecting the positioning of the thiourea core and its hydrogen bonding capabilities with the target protein. For instance, the bulky nature of the prenyl group might sterically hinder or, conversely, promote favorable conformations for optimal binding.

Effect of Substituents on the Thiourea Core on Modulating Activity

The biological activity of thiourea derivatives can be significantly modulated by introducing various substituents to the core structure. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Role of Aromatic Rings and Electron-Withdrawing Groups

The introduction of aromatic rings and electron-withdrawing groups to the thiourea core has been a widely explored strategy to enhance biological activity. Aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in the binding site of a protein, providing additional binding affinity.

Electron-withdrawing groups, such as nitro or halo groups, attached to an aromatic ring on the thiourea derivative can increase the acidity of the N-H protons of the thiourea moiety. nih.govnih.gov This enhanced acidity strengthens the hydrogen bonds formed between the thiourea derivative and its biological target, often leading to increased potency. nih.gov For example, studies on various thiourea analogs have shown that the presence of electron-withdrawing substituents on a phenyl ring leads to more potent inhibition of target enzymes. researchgate.net

CompoundSubstituent on Phenyl RingBiological TargetActivity (IC50)
Thiourea Analog A-HUrea Transporter (UT-B)>15 mM
Thiourea Analog B4-NO2Urea Transporter (UT-B)10 mM
Thiourea Analog C3-NO2Urea Transporter (UT-B)~0.2 mM

Impact of Lipophilic Groups on Molecular Interactions

Lipophilicity is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. The introduction of lipophilic groups can enhance the ability of a compound to cross cell membranes and access its target. In the context of molecular interactions, lipophilic groups, such as the (3-methyl-2-butenyl) moiety, can establish van der Waals and hydrophobic interactions with nonpolar regions of the binding site.

Studies have shown that bulky and lipophilic groups are often required for the broad-spectrum antiviral activity of some thiourea derivatives. conicet.gov.ar The balance between lipophilicity and hydrophilicity is crucial for optimal activity. While increased lipophilicity can improve membrane permeability and binding, excessive lipophilicity can lead to poor solubility and non-specific binding.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are inherently chiral. The spatial arrangement of atoms in a molecule can significantly affect its interaction with a chiral receptor or enzyme. For thiourea derivatives, the introduction of chiral centers can lead to stereoisomers with different biological activities.

For instance, studies on chiral thiourea derivatives have demonstrated that the stereochemistry of amino acid residues incorporated into the thiourea scaffold can influence their anticancer activity. nih.govresearchgate.net Different stereoisomers can exhibit varying potencies, with one enantiomer or diastereomer being significantly more active than the others. This highlights the importance of a specific three-dimensional orientation for effective binding to the biological target. The relative orientation of substituents, such as an N-methyl group, can also modulate activity by influencing the ligand's conformation within the protein binding pocket. nih.gov

CompoundStereochemistryCancer Cell LineActivity
Chiral Thiourea 7d(S)-configurationColon CancerHigher than 5-fluorouracil
Chiral Thiourea 7e1(R)-configurationMelanomaHigher than 5-fluorouracil
Chiral Thiourea 7e3(S)-configurationOvarian CancerHigher than 5-fluorouracil

Data adapted from a study on chiral thiourea derivatives as potential anticancer agents. nih.govresearchgate.net

Bioisosteric Replacements of the Thiourea Moiety

Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to improve the potency, selectivity, or pharmacokinetic profile of a compound. The thiourea moiety can be replaced by various bioisosteres to modulate its biological activity.

Several functional groups have been investigated as bioisosteric replacements for the thiourea group. For example, in the development of TRPV1 receptor antagonists, a 2-methylacrylamide group was successfully used to replace the thiourea moiety in 1,3-dibenzylthioureas without loss of potency. nih.gov Other examples of thiourea bioisosteres include cyanoguanidine and 2,2-diamino-1-nitroethene, which have been incorporated into diuretic and anti-ulcer drugs. nih.gov The choice of a suitable bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound. For instance, replacing a thiourea with a squaramide derivative has been shown to result in a good anion transport modulator. nih.gov

Original MoietyBioisosteric ReplacementDrug Class/TargetReference
Thiourea2-MethylacrylamideTRPV1 Antagonist nih.gov
ThioureaCyanoguanidineDiuretic nih.gov
Thiourea2,2-Diamino-1-nitroetheneAntiulcer Agent nih.gov
ThioureaSquaramideAnion Transporter nih.gov

Academic and Research Applications of 3 Methyl 2 Butenyl Thiourea Compounds

Building Blocks and Reagents in Advanced Organic Synthesis

The structural features of (3-methyl-2-butenyl)thiourea make it a valuable precursor and reagent in the synthesis of more complex molecules. The thiourea (B124793) moiety can participate in a variety of chemical transformations, while the isoprenyl group can be involved in or influence reactions.

(3-Methyl-2-butenyl)thiourea serves as a key starting material for the synthesis of various sulfur-containing heterocyclic compounds. The thiourea core provides the necessary sulfur and nitrogen atoms for the construction of these ring systems. For instance, thiourea derivatives are well-established precursors for pyrimidine (B1678525) and thiazole (B1198619) derivatives through condensation reactions with dicarbonyl compounds or α-haloketones, respectively. nih.gov

One notable application is in the synthesis of thiazole derivatives. The reaction of thiourea with 4-aryl-2-methylbut-3-yn-2-ols in refluxing pyridine (B92270) leads to the formation of 4-arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines. researchgate.net This transformation highlights the role of the thiourea unit in a cyclization reaction to form a five-membered heterocycle.

Furthermore, the reaction of 2-bromomethyl-1,3-thiaselenole with thiourea results in a rearrangement and ring expansion to produce a six-membered isothiuronium (B1672626) salt. This salt is a synthon for the 2,3-dihydro-1,4-thiaselenin-2-ylthiolate anion, which can be further functionalized. researchgate.net While not specific to (3-methyl-2-butenyl)thiourea, this demonstrates the potential of thioureas in the synthesis of complex sulfur-containing heterocycles.

The isoprenyl group in (3-methyl-2-butenyl)thiourea can also participate in cyclization reactions. For example, in the presence of a suitable catalyst, the double bond of the isoprenyl group could potentially react with the thiourea moiety or other functional groups within the molecule or in an intermolecular fashion to generate more complex cyclic structures.

The synthesis of peptide thioureas and subsequent conversion to thiazole-containing macrocycles has been demonstrated using N,N'-di-Boc-thiourea. nih.gov This suggests a potential pathway where (3-methyl-2-butenyl)thiourea could be incorporated into peptide-like structures, with the isoprenyl group offering a site for further modification or influencing the biological activity of the resulting molecule.

Thiourea and its derivatives are effective reagents for various functional group interconversions. A classic example is the conversion of alkyl halides to thiols. The reaction proceeds through the formation of an isothiouronium salt, which is then hydrolyzed to yield the corresponding thiol. This method is a valuable alternative to the use of hydrogen sulfide (B99878) or its salts.

The use of thiourea in the synthesis of thio-augmented sulfonylureas via a modified Bunte's reaction has also been reported. nih.gov This one-pot method allows for the construction of a diverse library of sulfur-containing molecules. Although this study does not specifically mention (3-methyl-2-butenyl)thiourea, the methodology could likely be adapted for its use.

Moreover, the thiourea functional group can be converted to other functionalities. For instance, thioureas can be transformed into guanidines, which are important structural motifs in many biologically active compounds. organic-chemistry.org The presence of the (3-methyl-2-butenyl) group could influence the reactivity and selectivity of such transformations.

Research in Polymer Chemistry and Materials Science

The applications of (3-methyl-2-butenyl)thiourea and its derivatives extend beyond traditional organic synthesis and catalysis into the realm of polymer chemistry and materials science.

Thiourea itself is used in the production of flame-retardant resins. mdpi.com The incorporation of the (3-methyl-2-butenyl) group could potentially modify the properties of these resins, for example, by influencing their thermal stability or compatibility with other polymer matrices.

In the field of materials science, the thiol-ene "click" reaction is a powerful tool for polymer and materials synthesis. researchgate.net The isoprenyl group of (3-methyl-2-butenyl)thiourea is an "ene" component that can readily participate in this reaction. This opens up possibilities for incorporating the thiourea functionality into various polymer architectures, such as networks and dendrimers. The resulting materials could have interesting properties due to the presence of the hydrogen-bonding thiourea units.

Furthermore, thiourea derivatives have been investigated for their ability to form coordination complexes with metal ions. mdpi.comnih.gov The (3-methyl-2-butenyl)thiourea could act as a ligand, and the resulting metal complexes could have applications in areas such as catalysis or as functional materials. The isoprenyl group could influence the solubility and processing of these materials.

Recent research has also explored the use of thiourea derivatives in the synthesis of novel thiazole-based PI3K/mTOR dual inhibitors for cancer therapy. nih.gov While this is a biomedical application, the synthetic strategies and the resulting molecular scaffolds could be of interest to materials scientists for the design of new functional organic materials.

Components in the Synthesis of Non-Isocyanate Polyurethanes

The pursuit of sustainable and safer polymer chemistry has led to significant research into non-isocyanate polyurethanes (NIPUs). A key pathway to NIPUs involves the ring-opening of cyclic carbonates with amines, a reaction that can be efficiently facilitated by organocatalysts like (3-methyl-2-butenyl)-thiourea and its derivatives. dntb.gov.uanih.govresearchgate.net This approach circumvents the use of toxic isocyanates, which are a major environmental and health concern in traditional polyurethane production. rsc.orgmdpi.com

Thiourea compounds, including (3-methyl-2-butenyl)-thiourea, act as benign and effective organocatalysts in the synthesis of NIPU monomers. dntb.gov.uanih.gov The synthesis often begins with renewable resources, such as terpenes like limonene (B3431351) and carvone (B1668592). dntb.gov.uanih.govresearchgate.net These terpenes are first converted into five-membered cyclic carbonates. dntb.gov.uanih.gov The subsequent and crucial step is the ring-opening of these cyclic carbonates with an amine, such as allylamine (B125299). dntb.gov.uanih.gov

The thiourea catalyst plays a vital role in activating the carbonyl group of the cyclic carbonate, thereby facilitating the nucleophilic attack by the amine. researchgate.net The hydrogen-bonding ability of the thiourea catalyst, which is influenced by its substituents, is a determining factor in its catalytic efficiency. researchgate.netresearchgate.net This catalyzed reaction yields monomers that contain one or two urethane (B1682113) moieties and terminal double bonds. dntb.gov.uanih.gov These monomers are the fundamental building blocks for the final NIPU polymer.

The process continues with a step-growth thiol-ene polymerization of these urethane-containing monomers with various dithiols. This polymerization typically occurs under mild conditions and results in NIPUs with significant molecular weights, often exceeding 10 kDa. dntb.gov.uanih.gov The versatility of this method allows for the synthesis of NIPUs with a range of properties, as the final polymer characteristics can be tailored by varying the dithiol and amine components used in the synthesis. dntb.gov.uanih.gov

Exploration in the Development of Functional Materials

Thiourea derivatives, including (3-methyl-2-butenyl)-thiourea, are being actively explored for their role in the development of a wide array of functional materials. nih.govtandfonline.comsphinxsai.com These compounds serve as versatile intermediates and building blocks in the synthesis of materials with tailored properties for various applications. mdpi.comacs.orgmdpi.com

One of the most promising areas of application is in the creation of non-isocyanate polyurethanes (NIPUs) with specific functionalities. As catalysts in NIPU synthesis, thiourea derivatives enable the production of polymers with tunable thermal and mechanical properties. nih.gov For instance, by carefully selecting the dithiol and amine reactants in the thiol-ene polymerization step, researchers can create NIPUs with different glass transition temperatures (Tg's) and molecular weights. nih.gov This adaptability allows for the design of NIPUs suitable for diverse applications such as coatings, adhesives, and foams. researchgate.net

Beyond NIPUs, thiourea derivatives are valuable precursors in the synthesis of various heterocyclic compounds, which are themselves important components in many functional materials. mdpi.com The unique chemical structure of acyl thioureas, which combines carbonyl and thiocarbonyl groups, imparts physicochemical and biological properties that are beneficial for applications in coordination chemistry and as analytical sensors for heavy metals and anions. mdpi.com

Furthermore, substituted thiourea derivatives have demonstrated potential as effective corrosion inhibitors for metals like carbon steel. tandfonline.com Their ability to adsorb onto the metal surface and inhibit corrosive processes is an area of active investigation. The inhibitory efficiency can be enhanced by modifying the functional groups on the thiourea molecule. tandfonline.com The development of novel thiourea derivatives also extends to their use as enzyme inhibitors and as fluorescent sensors for the detection of heavy metal ions like mercury. nih.gov

Development of Novel Analytical Methodologies for Thiourea Compounds

The increasing use of thiourea compounds in various industrial and research applications necessitates the development of reliable and efficient analytical methods for their detection and quantification. ijates.comtroindia.in A range of novel methodologies have been established to analyze thiourea and its derivatives in diverse matrices, from industrial process water to biological samples. nih.govoup.commetrohm.com These methods vary in their principles, sensitivity, and instrumentation requirements.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiourea compounds. nih.govsielc.comsielc.comosha.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the rapid determination of low concentrations of thiourea in industrial and environmental water samples. nih.gov These methods often utilize a C18-bonded silica (B1680970) column and a simple mobile phase, such as doubly distilled water, with UV detection typically set around 236 nm. nih.gov This approach allows for the detection of thiourea down to the microgram-per-liter (µg/L) level with minimal interference from heavy metals or salts. nih.gov HPLC methods have also been optimized for the simultaneous analysis of thiourea and other compounds, such as dulcin, in complex matrices like flavors and fragrances. google.com

Electrochemical Methods:

Voltammetric techniques offer high sensitivity for the determination of thiourea. tandfonline.commetrohm.comtandfonline.comresearchgate.netcapes.gov.br Polarography and cathodic stripping voltammetry (CSV) are particularly effective for analyzing very small quantities of thiourea. metrohm.com These methods are based on the formation of insoluble compounds between thiourea and mercury, with detection achieved through anodic waves. metrohm.com Linear sweep voltammetry at a glassy carbon electrode provides a simple and fast method for thiourea determination in a variety of electrolytes. tandfonline.comtandfonline.com The oxidation peak of thiourea is used for its direct quantification. tandfonline.comtandfonline.com

Titration Methods:

Several titration methods have been developed for the quantification of thiourea. Photometric titration offers a cost-effective and reliable option. ijates.com One such method involves the oxidative desulfurization of thiourea in the presence of hydrogen peroxide and sodium hydroxide. The excess alkali is then reacted to form a colored compound, and the resulting solution is titrated photometrically. ijates.com Another approach is iodate (B108269) titration, which is suitable for determining high concentrations of thiourea, particularly in acidic media, and is relevant in processes like precious metals leaching. researchgate.net A quantitative method using N-bromosaccharin (NBSA) as an oxidizing and brominating agent has also been successfully employed for the microscale determination of thiourea and its derivatives. troindia.in

Interactive Data Table: Comparison of Analytical Methods for Thiourea Compounds

MethodPrincipleCommon ApplicationDetection LimitKey Advantages
RP-HPLC Separation based on polarity differences using a nonpolar stationary phase and a polar mobile phase.Determination in industrial and natural water samples.Down to 2 µg/L. nih.govRapid, minimal interference from heavy metals and salts. nih.gov
Photometric Titration Oxidative desulfurization and subsequent titration of excess reagent.Analysis of commercial formulations.Not specified, but effective for formulations. ijates.comConvenient, reliable, cost-effective. ijates.com
Quantitative Determination with NBSA Oxidation and bromination by N-bromosaccharin reagent followed by back-titration.Microscale determination of thiourea and its derivatives.Milligram level. troindia.inSimple, quick, convenient, accurate at microscale. troindia.in
Polarography and CSV Formation of insoluble compounds with mercury and measurement of resulting anodic waves.Analysis of very small quantities (µg/L range).µg/L range. metrohm.comHigh sensitivity for trace analysis. metrohm.com
Iodate Titration Titration with iodate in an acidic medium.Determination of high concentrations in processes like precious metals leaching.Suitable for high concentrations (e.g., up to 10,000 ppm). researchgate.netPrecise for high concentrations. researchgate.net
Linear Sweep Voltammetry Measurement of current as a function of applied potential.Direct determination in various electrolytes.Not specified, but highly sensitive. tandfonline.comtandfonline.comSimple, fast, relatively specific, highly sensitive. tandfonline.com

Future Research Directions for 3 Methyl 2 Butenyl Thiourea Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing thiourea (B124793) derivatives is a key area of research. mdpi.comasianpubs.org Traditional methods often involve hazardous reagents like isothiocyanates or thiophosgene. organic-chemistry.org Future research will likely focus on greener alternatives.

Key Sustainable Approaches:

Aqueous Medium Synthesis: A promising approach involves the condensation of primary amines and carbon disulfide in an aqueous medium. organic-chemistry.orgacs.org This method avoids toxic reagents and works well for aliphatic primary amines, offering a safer and more sustainable route to substituted thioureas. organic-chemistry.orgacs.org

Catalyst-Free Methods: Research into catalyst-free synthesis in water is also gaining traction. scilit.com The reaction of thiazolidine-2-thiones with various amines in water has been shown to produce both symmetrical and unsymmetrical thioureas in good to excellent yields. scilit.com

Green Solvents and Conditions: The use of green solvents, such as water or cyrene, and solvent-free conditions, like grinding, are being explored to reduce the environmental impact of thiourea synthesis. asianpubs.orgderpharmachemica.comnih.gov For instance, a one-pot method using cyrene as a solvent has been developed for the preparation of nitro N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

Enabling Technologies: Technologies like microwave irradiation and ultrasound can enhance reaction efficiency, reduce reaction times, and lower the environmental footprint of synthetic processes. nih.gov

These sustainable methodologies are crucial for the future of (3-Methyl-2-Butenyl)-Thiourea synthesis, aiming for higher yields, reduced waste, and safer laboratory practices. sinhon-chem.comresearchgate.net

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new transformations. For (3-Methyl-2-Butenyl)-Thiourea and its derivatives, future research should focus on elucidating the intricate details of their reaction pathways.

Mechanistic studies often involve a combination of experimental techniques and computational analysis. For example, detailed studies on the decomposition and hydrolysis of thiourea dioxides in basic media have revealed the formation of various intermediates and the influence of molecular oxygen on the reaction products. nih.gov Such investigations have identified long and weak C-S bonds as key to the reactivity of these compounds. nih.gov

Future research could explore:

The role of intermediates, such as the postulated amino dithiol moiety in aqueous synthesis. acs.org

The influence of substituents on the reactivity and reaction pathways of (3-Methyl-2-Butenyl)-Thiourea.

The mechanism of action in catalytic applications, particularly in understanding how the thiourea moiety activates substrates through hydrogen bonding. wikipedia.orgresearchgate.net

By gaining a deeper mechanistic insight, chemists can better control reaction outcomes, improve yields, and develop novel synthetic strategies. rsc.orgresearchgate.net

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools for the rational design of new molecules and for understanding their properties and reactivity. mdpi.com In the context of (3-Methyl-2-Butenyl)-Thiourea, computational methods can be employed to predict molecular structures, electronic properties, and reaction mechanisms. researchgate.net

Applications of Computational Modeling:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method can be used to build predictive models that correlate the chemical structure of thiourea derivatives with their biological activity or catalytic performance. mdpi.com

Molecular Docking: This technique can predict the binding mode of (3-Methyl-2-Butenyl)-Thiourea derivatives with biological targets or substrates in catalytic reactions, providing insights into the interactions at a molecular level. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational changes and dynamics of (3-Methyl-2-Butenyl)-Thiourea and its complexes over time, offering a more dynamic picture of molecular interactions. nih.gov

Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic structure and energetics of molecules, aiding in the understanding of reaction mechanisms and the design of new catalysts. researchgate.netnih.gov

The integration of these computational approaches can accelerate the discovery and development of novel (3-Methyl-2-Butenyl)-Thiourea derivatives with specific, desired properties for various academic and practical challenges. nih.govacs.org

Exploration of Emerging Catalytic Applications

Thiourea derivatives have emerged as highly effective organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.orgrsc.org This non-covalent mode of interaction makes them attractive "green" catalysts that can operate under mild and neutral conditions. wikipedia.org

Future research in this area for (3-Methyl-2-Butenyl)-Thiourea could focus on:

Asymmetric Catalysis: Designing chiral (3-Methyl-2-Butenyl)-Thiourea derivatives for enantioselective transformations is a significant area of interest. rsc.org These catalysts can be used in a variety of asymmetric reactions, including multicomponent reactions. rsc.org

Bifunctional Catalysis: Developing bifunctional catalysts that combine a thiourea moiety for substrate activation with another catalytic group (e.g., a basic amine) can lead to highly efficient and selective reactions. researchgate.net

Metal Complex Catalysis: The ability of thioureas to act as ligands for metal ions opens up possibilities for developing novel metal-based catalysts. mdpi.comrsc.org The resulting complexes can exhibit unique catalytic properties and applications.

The versatility of the thiourea scaffold suggests that (3-Methyl-2-Butenyl)-Thiourea could be a valuable building block for a new generation of organocatalysts and metal-based catalysts. nih.gov

Design and Synthesis of Novel (3-Methyl-2-Butenyl)-Thiourea Architectures for Specific Academic Challenges

The inherent flexibility of the thiourea structure allows for the synthesis of a wide array of derivatives with diverse functionalities and properties. researchgate.net The design and synthesis of novel (3-Methyl-2-Butenyl)-Thiourea architectures present a significant opportunity for addressing specific academic challenges.

Future research could target the synthesis of:

Complex Molecular Scaffolds: Incorporating the (3-Methyl-2-Butenyl)-Thiourea moiety into more complex molecular architectures, such as macrocycles or polymers, could lead to materials with unique properties and applications.

Functionalized Derivatives: The introduction of various functional groups onto the (3-Methyl-2-Butenyl)-Thiourea backbone can be used to tune its electronic and steric properties, allowing for the development of tailored molecules for specific purposes. analis.com.my This could include the synthesis of derivatives containing other heterocyclic rings, such as 1,2,4-triazoles or benzothiazoles. mdpi.comresearchgate.net

Glutamate-Thiourea Conjugates: Based on predictions from molecular docking and QSAR models, the synthesis of glutamate (B1630785) thiourea derivatives has been explored for their potential as high-affinity ligands. nih.gov

By systematically exploring the chemical space around the (3-Methyl-2-Butenyl)-Thiourea core, researchers can create a library of novel compounds with the potential to address a wide range of scientific questions. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (3-methyl-2-butenyl)thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of 3-methyl-2-butenylamine to isothiocyanate derivatives in solvents like ethanol or ethyl acetate under mild conditions (20–40°C). Reaction time and solvent polarity significantly affect yield, with aprotic solvents (e.g., THF) favoring faster kinetics but requiring pH control to avoid byproducts like dithiocarbamates. Purification typically involves column chromatography or recrystallization, monitored by TLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing (3-methyl-2-butenyl)thiourea?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ ~10-12 ppm for thiourea protons) and confirms stereochemistry.
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₆H₁₂N₂S: theoretical [M+H]⁺ = 145.0797).
  • FT-IR : Stretching bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H) validate functional groups .

Q. How does the compound’s solubility in polar vs. nonpolar solvents impact experimental design?

  • Methodological Answer : Solubility in DMSO (polar aprotic) facilitates biological testing, while limited solubility in hexane (nonpolar) necessitates emulsifiers for cross-coupling reactions. Solvent selection for kinetic studies should prioritize inertness to thiourea’s redox sensitivity, e.g., using degassed acetonitrile under nitrogen .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for (3-methyl-2-butenyl)thiourea derivatives with conflicting yield-stability data?

  • Methodological Answer :

  • Factorial Design : Screen factors (temperature, pH, catalyst loading) to identify interactions affecting stability. For example, a 2³ factorial design can model trade-offs between yield (maximized at 50°C) and decomposition (accelerated above 60°C) .
  • Sequential Simplex : Optimize multiple variables (e.g., solvent ratio, stirring rate) iteratively, prioritizing robustness over absolute yield .

Q. How can computational modeling predict the compound’s bioactivity and resolve contradictions in reported IC₅₀ values?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like tyrosine kinases, correlating binding energies (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ discrepancies.
  • QSAR Models : Train on thiourea derivatives’ logP and Hammett constants to predict antioxidant activity, addressing outliers via residual analysis .

Q. What mechanistic pathways explain (3-methyl-2-butenyl)thiourea’s dual antioxidant/pro-oxidant behavior in cellular assays?

  • Methodological Answer :

  • ROS Scavenging : Electron paramagnetic resonance (EPR) detects thiyl radical formation (g = 2.005) in H₂O₂-rich environments.
  • Metal Chelation : UV-Vis titration with Fe²+ identifies 1:1 complexation (λ shift ~450 nm), which may paradoxically enhance Fenton reactions under high metal loads .

Q. How do steric and electronic effects of the 3-methyl-2-butenyl group influence nucleophilic substitution kinetics?

  • Methodological Answer :

  • Hammett Analysis : Plot log(k) vs. σ⁺ for substituted aryl electrophiles. The bulky allyl group reduces k for SN2 (steric hindrance) but accelerates SN1 via carbocation stabilization (resonance with double bond) .

Q. What strategies reconcile contradictory data on the compound’s cytotoxicity across cell lines?

  • Methodological Answer :

  • Metabolomic Profiling : LC-MS/MS identifies cell-specific glutathione depletion rates, linking toxicity to redox imbalance.
  • Cohort Normalization : Use Z-score normalization for IC₅₀ values across lines (e.g., HepG2 vs. HEK293) to control for baseline ROS levels .

Methodological Resources

  • Synthesis & Characterization : PubChem (CID: DTXSID2062618) and EPA DSSTox provide validated protocols .
  • Computational Tools : Gaussian 16 for DFT studies; PyMol for visualization .
  • Data Analysis : R/pcaMethods for multivariate analysis of kinetic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.